Potent Pan-FGFR Inhibition by the (R)-Stereoisomer in LY2874455
The pan-FGFR inhibitor LY2874455, which incorporates (R)-1-(3,5-dichloropyridin-4-yl)ethanol as a key structural moiety, demonstrates potent activity across all four FGFR isoforms. This contrasts with many other FGFR inhibitors, which show significantly reduced potency against FGFR4 [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | FGFR1: 2.8 nM; FGFR2: 2.6 nM; FGFR3: 6.4 nM; FGFR4: 6 nM; VEGFR2: 7 nM |
| Comparator Or Baseline | Many FGFR inhibitors show significantly reduced potency towards FGFR4 compared to FGFR1-3. |
| Quantified Difference | LY2874455 demonstrates comparable low-nM potency across all four FGFR isoforms (FGFR4 IC50 = 6 nM). |
| Conditions | In vitro biochemical kinase inhibition assay. |
Why This Matters
The (R)-configured building block enables the synthesis of a pan-FGFR inhibitor with a uniquely balanced activity profile, including potent inhibition of the often-intractable FGFR4 isoform, expanding its potential therapeutic utility.
- [1] Ace Therapeutics. LY2874455 (CAS 1254473-64-7) Product Information. Retrieved from www.acetherapeutics.com View Source
